molecular formula C19H9Cl2F2N3O2 B12461048 2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No.: B12461048
M. Wt: 420.2 g/mol
InChI Key: SQCQIAKGYDVPRU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzoxazole ring, a pyridine ring, and multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the halogenated benzoxazole with a pyridine-3-carboxamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)nicotinamide
  • 2-chloro-4,5-difluorobenzoic acid
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide stands out due to its unique combination of a benzoxazole ring and multiple halogen substitutions. This structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H9Cl2F2N3O2

Molecular Weight

420.2 g/mol

IUPAC Name

2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H9Cl2F2N3O2/c20-12-8-14(23)13(22)7-11(12)19-26-15-6-9(3-4-16(15)28-19)25-18(27)10-2-1-5-24-17(10)21/h1-8H,(H,25,27)

InChI Key

SQCQIAKGYDVPRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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